molecular formula C20H20N2O3S B1230825 N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide

N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide

Cat. No. B1230825
M. Wt: 368.5 g/mol
InChI Key: YNQKTIWLJRLBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

A study by Gul et al. (2017) demonstrated that certain compounds similar to N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide possess antimicrobial properties. These compounds were tested for activity against various microbes and displayed varied degrees of effectiveness. Additionally, they were assessed for hemolytic activity, with most compounds showing acceptable levels of toxicity (Gul et al., 2017).

Biological Activity and Cancer Research

Lu et al. (2017) and Ji et al. (2018) synthesized compounds structurally related to N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide and found them to possess distinct inhibitory effects on the proliferation of cancer cell lines. This suggests potential applications in cancer research and treatment (Lu et al., 2017); (Ji et al., 2018).

Corrosion Inhibition

A study by Zulfareen et al. (2016) investigated a related compound as a corrosion inhibitor for brass in acidic conditions. The research found that this compound effectively prevents corrosion, indicating potential applications in material sciences and engineering (Zulfareen et al., 2016).

Supramolecular Chemistry

Rahmani et al. (2016) explored the crystal packing of furan/thiophene carboxamide compounds, closely related to the compound . Their work provides insights into the supramolecular interactions and properties of these types of compounds, which can be significant in the field of crystal engineering and design (Rahmani et al., 2016).

properties

Product Name

N-(2-furanylmethyl)-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C20H20N2O3S/c23-19(21-14-16-7-4-10-25-16)18-13-17(15-5-2-1-3-6-15)20(26-18)22-8-11-24-12-9-22/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)

InChI Key

YNQKTIWLJRLBMK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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